5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C10H8N4O. It is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 4-pyridinecarboxaldehyde with 5-methyl-1H-1,2,4-triazole-3-amine under specific conditions. One common method involves using microwave irradiation to facilitate the reaction in dry toluene at 140°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has shown its potential in developing anticancer drugs and cardiovascular vasodilators.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor, which plays a role in cardiovascular vasodilation . Additionally, its binding to HIV TAR RNA has been investigated for its potential antiviral activity .
Comparison with Similar Compounds
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific structure and biological activities. Similar compounds include:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound distinct in its applications and effects.
Properties
IUPAC Name |
5-methyl-2-pyridin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-6-9(17)16-11(13-7)14-10(15-16)8-2-4-12-5-3-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGKSJAAJWFVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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